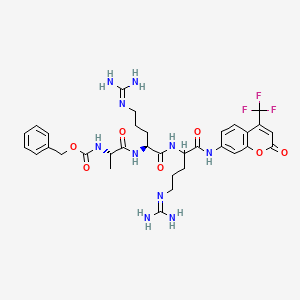
Z-Ala-arg-arg-afc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-arg-arg-afc involves the coupling of the peptide sequence Z-Ala-arg-arg with the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-Ala-arg-arg is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves sequentially adding protected amino acids to a resin-bound peptide chain.
Coupling Reaction: The synthesized peptide is then coupled with 7-amino-4-trifluoromethylcoumarin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Z-Ala-arg-arg-afc primarily undergoes hydrolysis reactions catalyzed by proteases such as cathepsins. The hydrolysis of the peptide bond releases the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence.
Common Reagents and Conditions
Reagents: Proteases (e.g., cathepsins), buffer solutions (e.g., phosphate buffer), and inhibitors (e.g., E-64 for cysteine proteases).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products
The major product of the hydrolysis reaction is 7-amino-4-trifluoromethylcoumarin, which exhibits strong fluorescence and can be quantitatively measured to determine protease activity .
Aplicaciones Científicas De Investigación
Z-Ala-arg-arg-afc is widely used in scientific research for various applications:
Mecanismo De Acción
Z-Ala-arg-arg-afc exerts its effects by serving as a substrate for proteases. Upon cleavage by proteases, the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin is released, which can be detected by its fluorescence. This allows for the quantification of protease activity. The molecular targets are primarily cysteine proteases such as cathepsins B and L .
Comparación Con Compuestos Similares
Similar Compounds
Z-Arg-Arg-AMC: Another fluorogenic substrate used to measure protease activity, specifically cathepsin B.
Z-Phe-Arg-AMC: Used to measure cathepsin L activity.
Z-Gly-Gly-Arg-AMC: Employed in thrombin generation assays.
Uniqueness
Z-Ala-arg-arg-afc is unique due to its specific peptide sequence and the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin, which provides high sensitivity and specificity in detecting protease activity. Its use in various research fields highlights its versatility and importance in scientific studies .
Propiedades
Número CAS |
93753-74-3 |
|---|---|
Fórmula molecular |
C33H41F3N10O7 |
Peso molecular |
746.7 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C33H41F3N10O7/c1-18(43-32(51)52-17-19-7-3-2-4-8-19)27(48)45-24(10-6-14-42-31(39)40)29(50)46-23(9-5-13-41-30(37)38)28(49)44-20-11-12-21-22(33(34,35)36)16-26(47)53-25(21)15-20/h2-4,7-8,11-12,15-16,18,23-24H,5-6,9-10,13-14,17H2,1H3,(H,43,51)(H,44,49)(H,45,48)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t18-,23?,24-/m0/s1 |
Clave InChI |
PWPGGFDNLWOQAK-WOPGWRJJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)

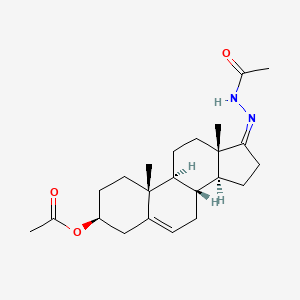
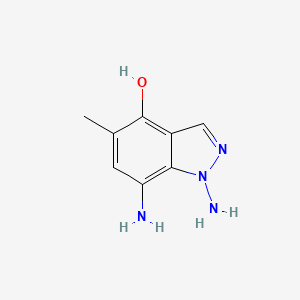


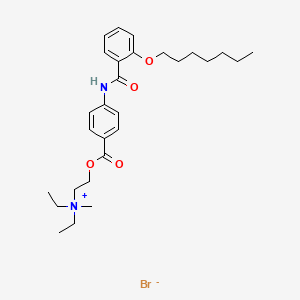

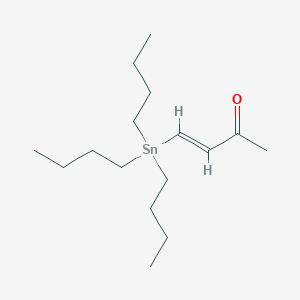
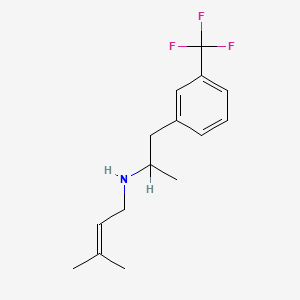
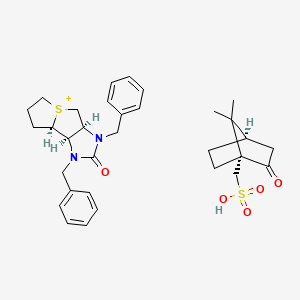
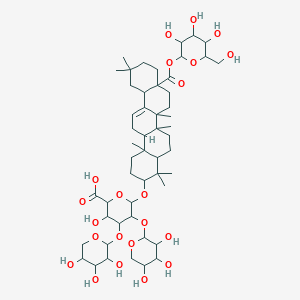
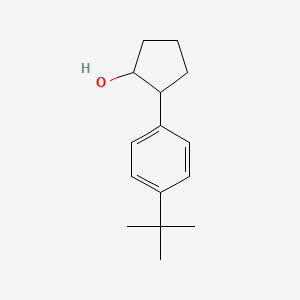
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
